

# A Comprehensive Review of Transient Receptor Potential Canonical 6 (TRPC6) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel that plays a crucial role in regulating intracellular calcium levels.[1] Dysregulation of TRPC6 has been implicated in a variety of diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy.[2][3][4][5][6] As such, TRPC6 has emerged as a promising therapeutic target for the development of novel drugs. This technical guide provides an in-depth review of the current literature on TRPC6 inhibitors, summarizing key quantitative data, outlining experimental protocols, and visualizing important pathways and workflows.

# **TRPC6 Signaling Pathway**

TRPC6 is activated by diacylglycerol (DAG), a second messenger produced by the activation of phospholipase C (PLC).[3] Upon activation, TRPC6 allows the influx of calcium into the cell, which in turn activates various downstream signaling pathways, including the calcineurin-NFAT pathway.[7][8][9] This pathway is known to play a critical role in the pathophysiology of several diseases.[7][8]





Click to download full resolution via product page

**TRPC6 Signaling Pathway** 



# **Quantitative Data on TRPC6 Inhibitors**

A number of small molecule inhibitors of TRPC6 have been developed and characterized. The following table summarizes the in vitro potency of some of the most well-studied inhibitors.



| Compound                     | Target(s)  | IC50 (nM)                 | Species                | Assay<br>Method        | Reference(s  |
|------------------------------|------------|---------------------------|------------------------|------------------------|--------------|
| BI 749327                    | TRPC6      | 13                        | Mouse                  | Whole-cell patch clamp | [10][11][12] |
| 19                           | Human      | Whole-cell<br>patch clamp | [12]                   |                        |              |
| 15                           | Guinea Pig | Whole-cell<br>patch clamp | [12]                   | _                      |              |
| TRPC3                        | 1100       | Mouse                     | Whole-cell patch clamp | [11]                   |              |
| TRPC7                        | 550        | Mouse                     | Whole-cell patch clamp | [11]                   | _            |
| SAR7334                      | TRPC6      | <10                       | Human                  | Whole-cell patch clamp | [13]         |
| GSK2332255<br>B              | TRPC3      | 21                        | Human                  | Patch-clamp            | [14]         |
| TRPC6                        | 3          | Human                     | Patch-clamp            | [14]                   |              |
| GSK2833503<br>A              | TRPC3      | 5                         | Human                  | Patch-clamp            | [14]         |
| TRPC6                        | 4          | Human                     | Patch-clamp            | [14]                   |              |
| GSK417651A                   | TRPC3/6    | ~40                       | Human                  | Whole-cell patch clamp | [15][16]     |
| GSK2293017<br>A              | TRPC3/6    | ~10                       | Human                  | Whole-cell patch clamp | [16]         |
| Larixyl<br>Carbamate<br>(LC) | TRPC6      | -                         | -                      | -                      | [17]         |

# **Experimental Protocols**



The identification and characterization of TRPC6 inhibitors typically involve a series of in vitro and in vivo experiments. A general workflow is outlined below.

## **High-Throughput Screening (HTS)**

The initial step in identifying novel TRPC6 inhibitors is often a high-throughput screen of a large compound library.[18]

- Cell Line: HEK293 cells stably expressing human TRPC6 are commonly used.[11][18]
- Assay Principle: A fluorescent dye that is sensitive to changes in membrane potential is used to measure TRPC6 channel activity.[11]
- Procedure:
  - Cells are plated in multi-well plates and loaded with the fluorescent dye.
  - Test compounds are added to the wells.
  - The TRPC6 channel is activated by adding an agonist, such as the diacylglycerol analog
     1-oleoyl-2-acetyl-sn-glycerol (OAG).[11][18]
  - The change in fluorescence is measured using a kinetic imaging plate reader.[18]
  - A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of TRPC6.



Click to download full resolution via product page

TRPC6 Inhibitor Discovery Workflow



## Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for confirming the activity and determining the potency of TRPC6 inhibitors.[11]

- Cell Line: HEK293 cells expressing the TRPC6 channel of interest (e.g., human, mouse).[11]
- Procedure:
  - A glass micropipette is used to form a high-resistance seal with the cell membrane.
  - The membrane patch is ruptured to gain electrical access to the cell's interior.
  - The membrane potential is clamped at a specific voltage.
  - The TRPC6 channel is activated with an agonist (e.g., OAG).
  - The resulting ionic current is measured.
  - The inhibitor is applied at various concentrations to determine its effect on the current and to calculate the IC50 value.

#### **Classification of TRPC6 Inhibitors**

TRPC6 inhibitors can be broadly classified based on their chemical scaffolds.



Click to download full resolution via product page



Classification of TRPC6 Inhibitors

# **Clinical Development**

Several TRPC6 inhibitors have advanced to clinical trials, primarily for the treatment of focal segmental glomerulosclerosis (FSGS).

- BI 764198: This is a novel, potent, and selective oral TRPC6 inhibitor that is currently in a
  Phase 2 clinical trial for the treatment of primary or TRPC6 monogenic FSGS.[19][20][21]
  The trial aims to evaluate the efficacy of BI 764198 in reducing proteinuria in patients with
  FSGS.[19]
- SAR405838: While primarily developed as an HDM2 antagonist for cancer, it is included here as an example of a drug in clinical development.[22][23][24]

#### Conclusion

The development of potent and selective TRPC6 inhibitors represents a promising therapeutic strategy for a range of diseases. The data and protocols summarized in this guide provide a valuable resource for researchers and drug developers in this field. Continued research is needed to fully elucidate the therapeutic potential of TRPC6 inhibition and to bring new treatments to patients in need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer's Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades [scholarworks.indianapolis.iu.edu]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 4. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brsnc.in [brsnc.in]
- 6. TRPC6 in glomerular health and disease: what we know and what we believe PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cn.aminer.org [cn.aminer.org]
- 17. Pharmacological inhibition of focal segmental glomerulosclerosis-related, gain of function mutants of TRPC6 channels by semi-synthetic derivatives of larixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design PMC [pmc.ncbi.nlm.nih.gov]
- 20. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]



- 23. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression PMC [pmc.ncbi.nlm.nih.gov]
- 24. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Review of Transient Receptor Potential Canonical 6 (TRPC6) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819894#review-of-literature-on-trpc6-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com